

Application Notes and Protocols: Pharmacokinetic Analysis of NITD008 in Animal Models

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Compound of Interest

Compound Name: NITD-2

Cat. No.: B8146543

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These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of NITD008, a potent adenosine nucleoside inhibitor of flaviviruses, in various animal models. Detailed protocols for performing pharmacokinetic and in vivo efficacy studies are outlined to assist in the preclinical evaluation of this and similar antiviral compounds.

Introduction

NITD008 is an adenosine analog that has demonstrated broad-spectrum antiviral activity against a range of flaviviruses, including Dengue virus, West Nile virus, Zika virus, and others. [1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator during viral RNA synthesis.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of NITD008 is critical for designing efficacious in vivo studies and for predicting its therapeutic window in humans. This document summarizes the key pharmacokinetic parameters of NITD008 in mice, rats, and dogs and provides detailed experimental protocols for its evaluation.

Pharmacokinetic Profile of NITD008

NITD008 exhibits favorable pharmacokinetic properties in multiple animal species, including good oral bioavailability.[1] A summary of the key pharmacokinetic parameters following

intravenous (IV) and oral (PO) administration is presented in Table 1.

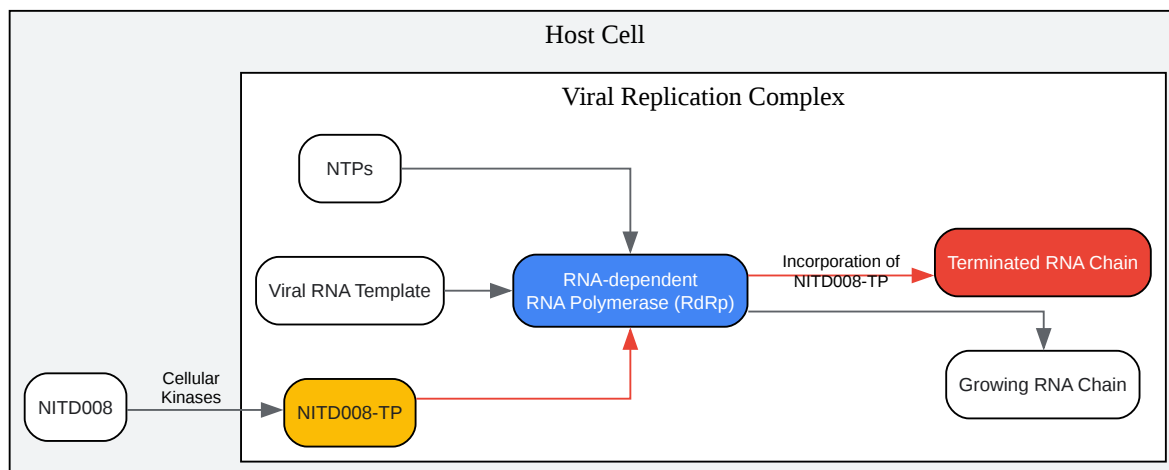
Parameter	Mouse	Rat	Dog
Intravenous (IV) Administration			
Dose (mg/kg)	5	5	2
Clearance (CL) (mL/min/kg)	31.11	18.9	4.8
Volume of Distribution (Vd) (L/kg)	3.71	1.8	1.2
Elimination Half-life (t _{1/2}) (h)	4.99	2.2	4.5
Oral (PO) Administration			
Dose (mg/kg)	10	10	2
Maximum Concentration (C _{max}) (μM)	3	1.9	0.5
Time to C _{max} (T _{max}) (h)	0.5	0.8	1.0
Area Under the Curve (AUC) (μM*h)	8.8	6.5	2.5
Oral Bioavailability (F%)	48	45	60

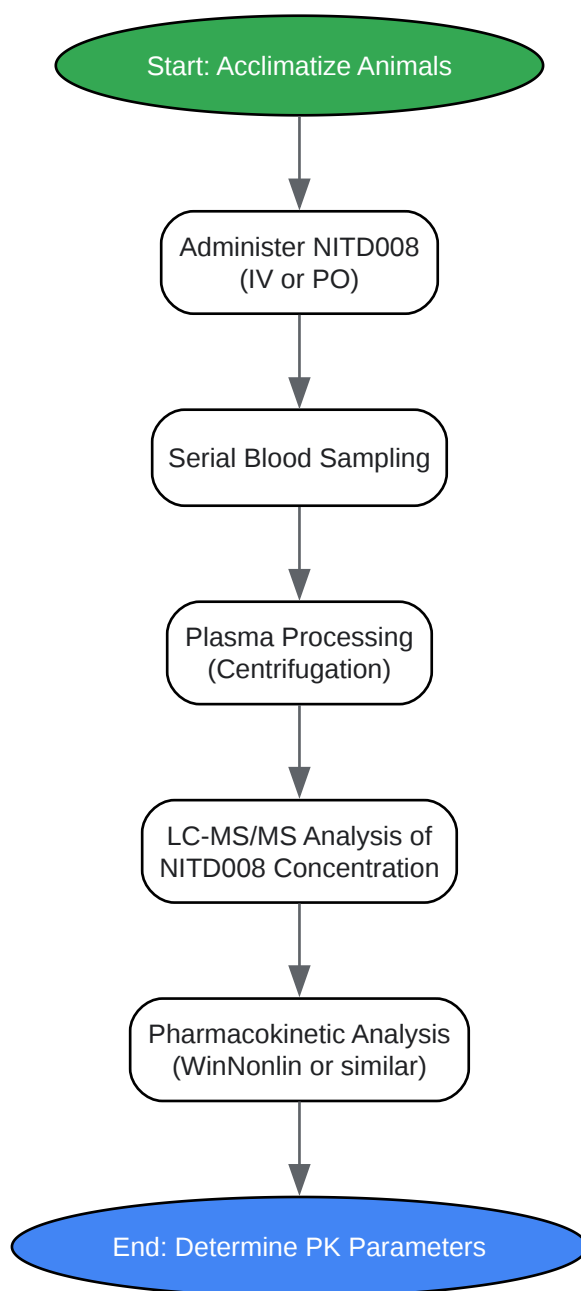
Data compiled from Yin et al., 2009.[1]

Mechanism of Action

NITD008 is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1] Upon entry into the host cell, NITD008 is

metabolized to its active triphosphate form. This triphosphate analog is then incorporated into the nascent viral RNA chain by the RdRp. The modified sugar moiety of NITD008 prevents the formation of the subsequent phosphodiester bond, leading to premature termination of RNA chain elongation and inhibition of viral replication.[1]





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References

- 1. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NITD008 - Wikipedia [en.wikipedia.org]
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